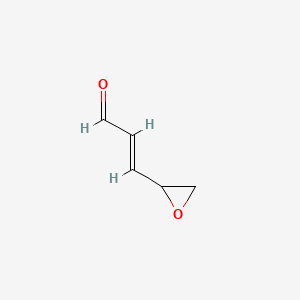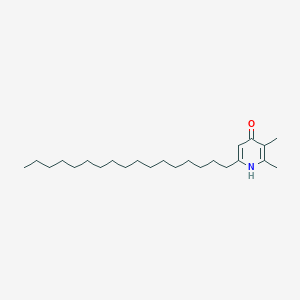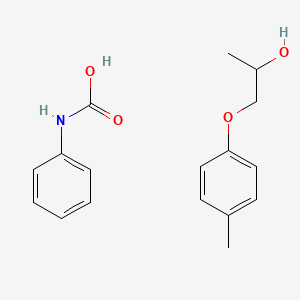
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid is an organic compound that features both an alcohol and a carbamic acid functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The compound’s structure includes a phenyl ring substituted with a methyl group and a propanol chain, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then treated with a reducing agent like lithium aluminum hydride to yield the final product. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Methylphenoxy)propan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.
化学反应分析
Types of Reactions
1-(4-Methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenyl ring and carbamic acid group allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 1-(2-Methylphenoxy)propan-2-ol
- 1-(4-Methoxyphenoxy)propan-2-ol
- 1-Phenoxy-2-propanol
Uniqueness
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid is unique due to the presence of both the methylphenoxy and carbamic acid groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
65387-57-7 |
|---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC 名称 |
1-(4-methylphenoxy)propan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C10H14O2.C7H7NO2/c1-8-3-5-10(6-4-8)12-7-9(2)11;9-7(10)8-6-4-2-1-3-5-6/h3-6,9,11H,7H2,1-2H3;1-5,8H,(H,9,10) |
InChI 键 |
OUOIMVDDTFSCSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC(C)O.C1=CC=C(C=C1)NC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


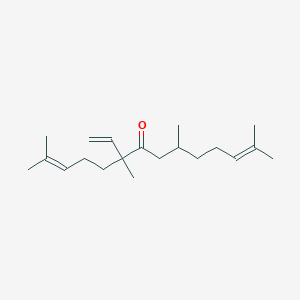
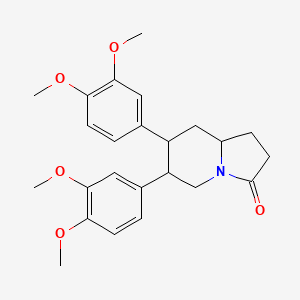
stannane](/img/structure/B14485260.png)
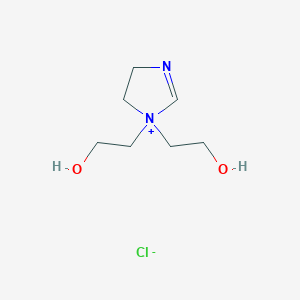
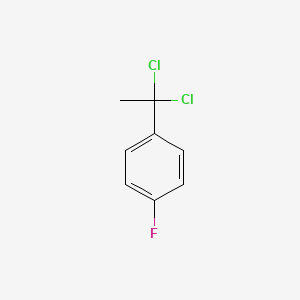

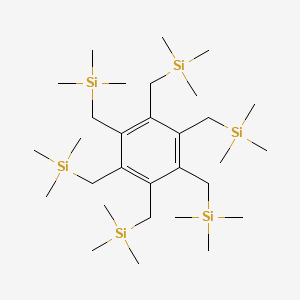
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
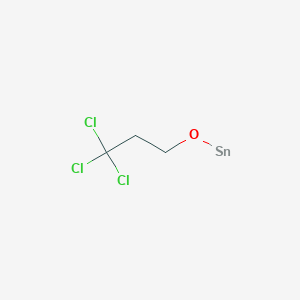

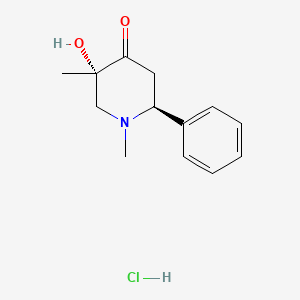
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
